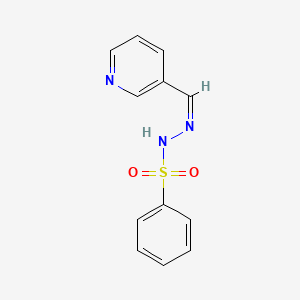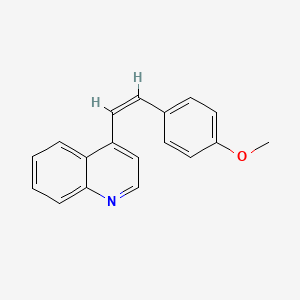![molecular formula C12H12N2O3S B11853878 Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- CAS No. 98267-09-5](/img/structure/B11853878.png)
Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is a compound that features both an aziridine moiety and a quinoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain, while quinolines are heterocyclic aromatic compounds with a wide range of biological activities. The combination of these two functional groups in a single molecule makes 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline an interesting subject for research in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline typically involves the formation of the aziridine ring followed by its attachment to the quinoline structure. One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline by incorporating the appropriate quinoline derivatives in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of aziridine N-oxides, while reduction can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline involves its interaction with biological molecules through its aziridine and quinoline moieties. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity or the induction of DNA damage . The quinoline structure can intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-(aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent inhibitory activity against the Leishmania parasite.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Porfiromycin: Another aziridine-containing compound with similar biological activity to mitomycin C.
Uniqueness
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is unique due to the combination of its aziridine and quinoline moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
98267-09-5 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-5-11(18(15,16)14-7-8-14)9-3-2-6-13-12(9)10/h2-6H,7-8H2,1H3 |
Clave InChI |
CUYMMUQIUPDZOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CC3)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
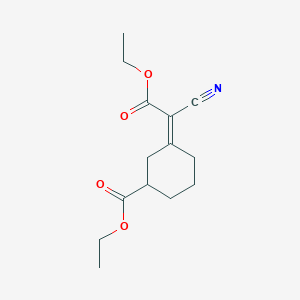


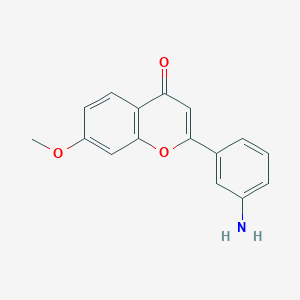
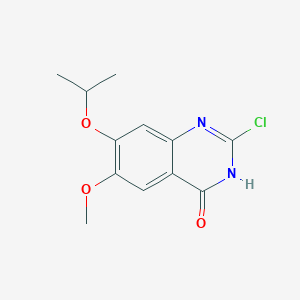
![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)
